molecular formula C17H13ClF3N3S B2574841 2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 889947-49-3

2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2574841
CAS RN: 889947-49-3
M. Wt: 383.82
InChI Key: JXHROHPFXPSWKP-UHFFFAOYSA-N
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Description

This compound is a derivative of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the synthesis of tipranavir, a related compound, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular formula of this compound is C12H8ClF3N2S, with a molecular weight of 304.7185296 .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, to which the given chemical compound is related, exhibit a broad spectrum of biological and pharmacological activities. These include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. Isoquinoline and its synthetic derivatives represent an important class of chemical compounds for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, closely related to the structural framework of the queried compound, serve as 'privileged scaffolds' in drug discovery. They have been studied for their roles as anticancer antibiotics, among other therapeutic uses. The US FDA approval of trabectedin for soft tissue sarcomas underscores the significance of these compounds in anticancer drug discovery. Their potential extends to various infectious diseases, including malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis, suggesting a promising future for similar compounds in drug development (Singh & Shah, 2017).

Synthetic Strategies for (Iso)quinolines

The synthetic strategies for constructing (iso)quinolines, including the use of propargylic alcohols, have been explored extensively. These strategies are pivotal in the efficient generation of cyclic systems like pyridines, quinolines, and isoquinolines, which are crucial in medicinal chemistry due to their wide range of biological activities. Such methodologies could potentially apply to the synthesis and modification of the chemical compound , offering pathways for the development of novel therapeutic agents (Mishra, Nair, & Baire, 2022).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future of TFMP derivatives looks promising. They are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3S/c18-14-6-5-10(8-23-14)9-25-16-12(7-22)15(17(19,20)21)11-3-1-2-4-13(11)24-16/h5-6,8H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHROHPFXPSWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC3=CN=C(C=C3)Cl)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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